N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a cyanoethyl group, a nitro group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-(2-cyanoethyl)-N-(propan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Reduction of the nitro group: Produces N-(2-cyanoethyl)-N-(propan-2-yl)benzenesulfonamide.
Reduction of the cyano group: Produces N-(2-aminoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide.
Substitution reactions: Can yield various substituted benzenesulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues. The nitro and cyano groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide
- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
Uniqueness
N-(2-cyanoethyl)-2-nitro-N-(propan-2-yl)benzenesulfonamide is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Eigenschaften
Molekularformel |
C12H15N3O4S |
---|---|
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
N-(2-cyanoethyl)-2-nitro-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H15N3O4S/c1-10(2)14(9-5-8-13)20(18,19)12-7-4-3-6-11(12)15(16)17/h3-4,6-7,10H,5,9H2,1-2H3 |
InChI-Schlüssel |
DARHOTOXJCIPCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCC#N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.